molecular formula C7H6Cl2N2O2 B8268970 2,4-Dichloro-6-methylaminonitrobenzene

2,4-Dichloro-6-methylaminonitrobenzene

Cat. No. B8268970
M. Wt: 221.04 g/mol
InChI Key: LHYUBTZGVZEEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04797129

Procedure details

0.150 mole (34 g) of 2,4,6-trichloronitrobenzene is added portionwise, at ambient temperature, to 300 ml of a 30% strength solution of methylamine in absolute ethanol. After stirring for 23 hours at ambient temperature, a precipitate, consisting essentially of 4-chloro-2-methylamino-6-methylaminonitrobenzene, is removed by filtration. The filtrate is evaported to dryness under reduced pressure. 800 ml of concentrated hydrochloric acid are added to the dry extract obtained in this manner. The insoluble fraction is removed by filtration. After dilution of the filtrate with 650 ml of water, the expected product precipitates. It is washed with water and is then dried under vacuum in the presence of phosphorus pentoxide. After recrystallization from isopropanol and then from absolute ethanol, it melts at 120° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-chloro-2-methylamino-6-methylaminonitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[C:3]=1[N+:10]([O-:12])=[O:11].CN.ClC1C=[C:20]([NH:22]C)C([N+]([O-])=O)=C(NC)C=1>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH:22][CH3:20])[C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
4-chloro-2-methylamino-6-methylaminonitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=C1)NC)[N+](=O)[O-])NC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 23 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed by filtration
ADDITION
Type
ADDITION
Details
800 ml of concentrated hydrochloric acid are added to the dry
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
obtained in this manner
CUSTOM
Type
CUSTOM
Details
The insoluble fraction is removed by filtration
CUSTOM
Type
CUSTOM
Details
After dilution of the filtrate with 650 ml of water, the expected product precipitates
WASH
Type
WASH
Details
It is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried under vacuum in the presence of phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
After recrystallization from isopropanol

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.